[(2-Fluorophenyl)methyl](2-methylpropyl)amine
Description
Historical Context and Development
The exploration of fluorinated aromatic amines began accelerating in the late 20th century, driven by advances in fluorine chemistry and its applications in drug design. (2-Fluorophenyl)methylamine emerged as part of broader efforts to optimize pharmacokinetic properties in bioactive molecules through strategic fluorine substitution. Early synthetic routes for structurally analogous compounds, such as 1-(4-fluorophenyl)-N-methylethanamine, relied on reductive amination of fluorinated aldehydes with alkylamines. By the 2010s, improved catalytic methods and safer reducing agents enabled scalable production of secondary amines with fluorinated aryl groups, as exemplified by patented syntheses of related compounds like (4-chloro-2-fluorobenzyl)-isobutylamine.
Significance in Organic and Medicinal Chemistry
Fluorine’s electronegativity and small atomic radius make (2-Fluorophenyl)methylamine a valuable scaffold for modulating electronic and steric properties in drug candidates. The 2-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs, while the isobutylamine moiety provides conformational flexibility for target engagement. This structural motif appears in preclinical candidates targeting neurological disorders, where fluorine’s impact on blood-brain barrier permeability is advantageous.
Structural Classification and Nomenclature
IUPAC Name : N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine
Molecular Formula : C₁₁H₁₆FN
Structural Features :
- Aromatic system: Monosubstituted fluorobenzene ring at the ortho position
- Alkyl chain: Branched isobutyl group (2-methylpropyl) attached to the amine nitrogen
- Connectivity: Benzylamine linkage between aromatic and amine components
Classification :
- Functional class: Secondary amine
- Substituent effects: Electron-withdrawing fluorine meta-directs electrophilic substitution
| Property | Value |
|---|---|
| Molecular Weight | 181.25 g/mol |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Research Significance and Applications Overview
(2-Fluorophenyl)methylamine serves multiple roles in chemical research:
- Pharmaceutical Intermediate : Used in synthesizing calcium channel blockers and serotonin modulators through nucleophilic substitutions at the amine site.
- Ligand Design : The fluorine atom enables π-stacking interactions in enzyme active sites, as demonstrated in kinase inhibitor studies.
- Material Science : Incorporated into liquid crystals for optoelectronic devices due to its dipole moment and rotational freedom.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIQSNZZFFIORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893589-79-2 | |
| Record name | [(2-fluorophenyl)methyl](2-methylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorophenyl)methyl](2-methylpropyl)amine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-fluorobenzyl chloride+2-methylpropan-1-amineNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2-Fluorophenyl)methyl](2-methylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethylamines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is studied for its potential as a pharmaceutical agent due to its structural characteristics. The fluorinated group may enhance the binding affinity to biological targets, making it suitable for drug development.
Pharmacology
Research indicates that (2-Fluorophenyl)methylamine may exhibit various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to its interaction with neurotransmitter systems.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell growth, with studies indicating efficacy against certain cancer types.
Study on Antidepressant Activity
A study evaluated the effects of (2-Fluorophenyl)methylamine on animal models of depression. Results indicated significant reductions in depressive behaviors at specific dosages, suggesting its potential as an antidepressant agent.
Anticancer Research
In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. Notably, it showed marked efficacy against breast and prostate cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Binding Affinity Studies
Research focusing on the binding affinity of (2-Fluorophenyl)methylamine to serotonin receptors revealed enhanced interactions due to the fluorine substituent. This suggests a mechanism by which the compound may exert its biological effects.
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)methyl](2-methylpropyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares (2-Fluorophenyl)methylamine with analogs differing in substituents or substitution patterns:
| Compound Name | Substituent 1 | Substituent 2 | Molecular Weight (g/mol) | Key Properties | CAS Number |
|---|---|---|---|---|---|
| (2-Fluorophenyl)methylamine | 2-Fluorophenylmethyl | 2-Methylpropyl (isobutyl) | ~195.25 | Moderate lipophilicity, potential CNS activity | Not reported |
| (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride | 2-Fluorophenylmethyl | Cyclopropylmethyl | 234.17 (HCl salt) | Higher polarity due to cyclopropane ring | 1306604-66-9 |
| 2-(Dimethylamino)-2-methylpropylamine | [5-(4-Fluorophenyl)furan-2-yl]methyl | 2-(Dimethylamino)-2-methylpropyl | 290.38 | Enhanced electronic effects from dimethylamino group | Not reported |
| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | 2-Chlorophenylmethyl | Methyl | 234.17 (HCl salt) | Increased halogen size (Cl vs. F) alters steric effects | 1306604-66-9 |
Key Observations :
- Ring Systems: Incorporating heterocycles (e.g., furan in 2-(dimethylamino)-2-methylpropylamine) introduces π-π stacking capabilities and modulates solubility .
- Polarity : Cyclopropylmethyl substituents (as in ) reduce lipophilicity compared to isobutyl, affecting membrane permeability .
Biological Activity
(2-Fluorophenyl)methylamine, also known as (2-Fluorophenyl)methylamine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a fluorinated aromatic ring and an isopropyl group , which enhance its lipophilicity and influence its interactions with biological targets. The presence of the fluorine atom is particularly significant as it can affect the compound's binding affinity and overall biological activity.
| Compound | Structural Features | Primary Biological Activity |
|---|---|---|
| (2-Fluorophenyl)methylamine | Fluorinated aromatic ring | Potential antidepressant/anticancer |
| Phenylethylamine | Non-fluorinated | Stimulant effects |
| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant |
| Bupropion | Different functional groups | Antidepressant/smoking cessation |
Pharmacological Activities
Research indicates that (2-Fluorophenyl)methylamine exhibits potential pharmacological activities, particularly as an antidepressant and anticancer agent . The specific biological activities are influenced by the dosage and the presence of other functional groups in related compounds. The structure-activity relationship (SAR) plays a crucial role in determining the efficacy of this compound.
Case Studies and Research Findings
- Antidepressant Activity : A study conducted on various substituted amines indicated that compounds with fluorinated phenyl groups showed enhanced activity at serotonin receptors, suggesting potential antidepressant effects. The presence of branched aliphatic chains may contribute to increased selectivity and potency compared to non-fluorinated analogs .
- Anticancer Potential : Research has highlighted the anticancer properties of structurally similar compounds, which have demonstrated cytotoxic effects against various cancer cell lines. (2-Fluorophenyl)methylamine's unique structure may provide a scaffold for developing new anticancer agents .
- Comparative Studies : In comparative studies with other amines, (2-Fluorophenyl)methylamine exhibited superior modulation of receptor activity, particularly in systems involving α7 nicotinic acetylcholine receptors (nAChRs). This receptor is implicated in cognitive function and neuroprotection, further supporting the compound's potential therapeutic applications .
Q & A
What are the key structural features of (2-Fluorophenyl)methylamine that influence its biochemical interactions?
Basic
The compound’s 2-fluorophenyl group introduces electron-withdrawing effects, enhancing stability and altering π-π stacking potential in receptor binding. The 2-methylpropyl (isobutyl) substituent contributes steric hindrance, potentially reducing nonspecific interactions. Methodologically, nuclear magnetic resonance (NMR) can assess conformational flexibility , while density functional theory (DFT) calculations predict electronic properties and binding affinities . Comparative studies with non-fluorinated analogs (e.g., phenylmethyl derivatives) can isolate fluorine’s role .
How can synthetic routes for (2-Fluorophenyl)methylamine be optimized to improve yield and purity?
Basic
Common routes include reductive amination of 2-fluorobenzaldehyde with 2-methylpropylamine or nucleophilic substitution of 2-fluorobenzyl halides. Challenges include byproduct formation from competing reactions. Optimization strategies:
- Use sodium cyanoborohydride for selective reductive amination at pH 6–7 .
- Employ Schlenk techniques to exclude moisture in halide-based syntheses.
- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) .
What analytical techniques are recommended for quantifying (2-Fluorophenyl)methylamine in biological matrices?
Advanced
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Key steps:
- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to reduce matrix interference.
- Internal standards : Deuterated analogs (e.g., (2-Fluorophenyl)methyl-d₄amine) to correct for ion suppression .
- Validation : Assess limits of detection (LOD < 1 ng/mL) and recovery rates (>85%) in plasma/brain homogenates .
How does fluorination at the 2-position of the phenyl ring affect metabolic stability compared to non-fluorinated analogs?
Advanced
Fluorine reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6) due to its electronegativity and bond strength. Methodological approaches:
- In vitro assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS.
- Comparative studies : Non-fluorinated analogs show faster clearance (t₁/₂ = 2.1 h vs. 4.8 h for fluorinated) in rodent models .
- Computational modeling : Predict metabolic soft spots using software like Schrödinger’s ADMET Predictor .
What experimental strategies resolve contradictions in reported neurotransmitter modulation effects of this compound?
Advanced
Discrepancies may arise from dosing regimes, model systems, or assay conditions. Solutions include:
- Dose-response curves : Test across concentrations (1 nM–100 µM) in ex vivo brain slice electrophysiology .
- Receptor specificity : Radioligand binding assays (e.g., 5-HT2A/2C, dopamine D2) to clarify target engagement .
- Species differences : Compare rodent vs. primate-derived neuronal cultures to assess translational relevance .
How can in silico modeling predict the environmental fate or toxicity of (2-Fluorophenyl)methylamine?
Advanced
Predictive toxicology tools include:
- QSAR models : Use EPI Suite to estimate biodegradability (BIOWIN score < 2.5 indicates persistence) .
- Toxicity endpoints : OECD Toolbox predicts acute aquatic toxicity (LC50 for fish < 10 mg/L) .
- Limitations : False negatives may occur for novel fluorinated structures; validate with zebrafish embryo assays .
What safety protocols are critical when handling (2-Fluorophenyl)methylamine in laboratory settings?
Basic
Based on GHS Category 4 acute toxicity (oral, dermal, inhalation):
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-rated goggles.
- Ventilation : Use fume hoods for weighing and synthesis .
- Spill management : Absorb with vermiculite, dispose as hazardous waste (EPA Hazardous Waste Code U220) .
What structural modifications could enhance the compound’s selectivity for serotonin receptors over adrenergic receptors?
Advanced
Rational design strategies:
- Substituent tuning : Replace 2-methylpropyl with cyclopropylmethyl to reduce α1-adrenergic affinity .
- Fluorine repositioning : Test 3- or 4-fluoro analogs to alter steric/electronic profiles .
- Pharmacophore mapping : Overlay with known 5-HT2A agonists (e.g., DOI) to identify critical binding motifs .
How do solvent polarity and temperature influence the compound’s stability during storage?
Advanced
Stability studies show:
- Solvent effects : Degradation <5% over 6 months in anhydrous DMSO at −20°C vs. 15% in aqueous PBS (pH 7.4) .
- Accelerated testing : Use Arrhenius modeling (40°C/75% RH for 3 months ≈ 2 years at 25°C) .
- Analytical monitoring : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) to track degradation peaks .
What mechanistic insights can be gained from studying the compound’s interaction with lipid bilayers?
Advanced
Biophysical methods:
- Surface plasmon resonance (SPR) : Measure binding kinetics to synthetic lipid membranes (KD < 10 µM suggests membrane penetration) .
- Molecular dynamics (MD) simulations : Reveal preferential partitioning into cholesterol-rich domains .
- Fluorescence anisotropy : Assess membrane fluidity changes using DPH probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
